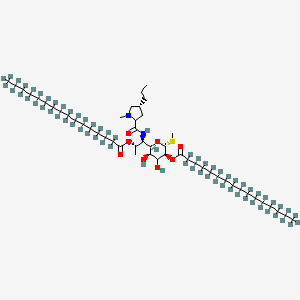
7-Epi-lincomycin 2,7-Dipalmitate-d62
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Epi-lincomycin 2,7-Dipalmitate-d62 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of lincomycin, a well-known antibiotic, and is characterized by its molecular formula C50H32D62N2O8S and a molecular weight of 945.74 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.
Preparation Methods
The preparation of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves synthetic routes that typically include the esterification of lincomycin with palmitic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired dipalmitate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
7-Epi-lincomycin 2,7-Dipalmitate-d62 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Scientific Research Applications
7-Epi-lincomycin 2,7-Dipalmitate-d62 is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: The compound is used in proteomics to study protein interactions and modifications.
Medicine: While not used therapeutically, it aids in the development of new antibiotics and the study of bacterial resistance.
Mechanism of Action
The mechanism of action of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves its interaction with bacterial ribosomes, similar to lincomycin. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication.
Comparison with Similar Compounds
7-Epi-lincomycin 2,7-Dipalmitate-d62 can be compared with other similar compounds such as:
Lincomycin 2-Palmitate: A monoester with similar antibacterial properties but different pharmacokinetics.
Lincomycin: The parent compound, widely used as an antibiotic.
Clindamycin: A derivative of lincomycin with enhanced antibacterial activity and different clinical applications.
Properties
Molecular Formula |
C50H94N2O8S |
|---|---|
Molecular Weight |
945.7 g/mol |
IUPAC Name |
[(2R,3S,5R,6R)-6-[(1R,2S)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44+,45+,46?,47+,48-,50+/m0/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2 |
InChI Key |
GPOWABJRHPQHAC-YKLSNXGDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@H](CN2C)CCC)SC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


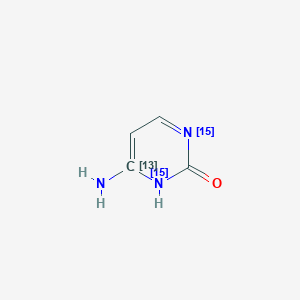
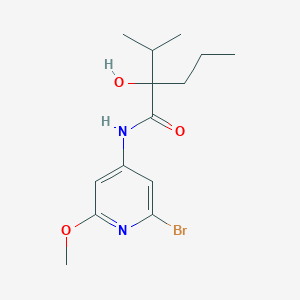
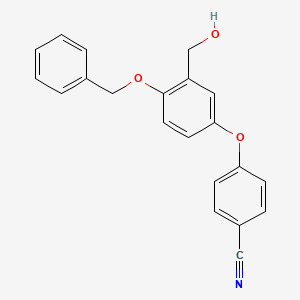
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
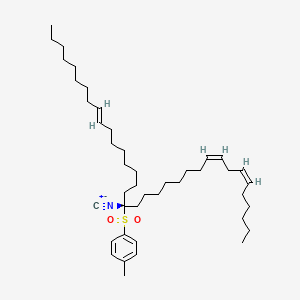
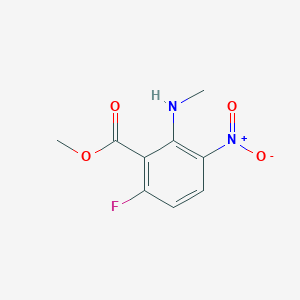


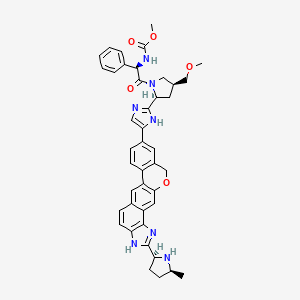
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
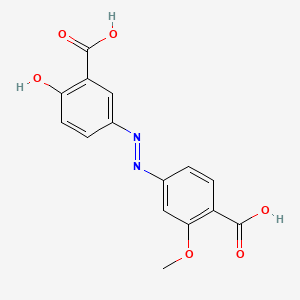
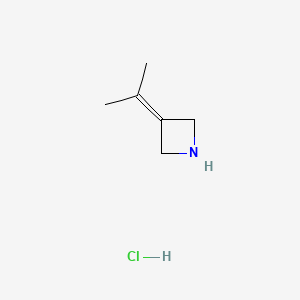
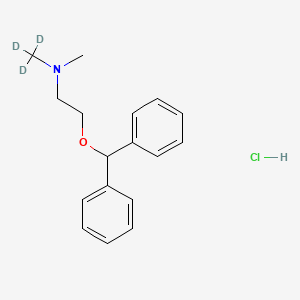
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
